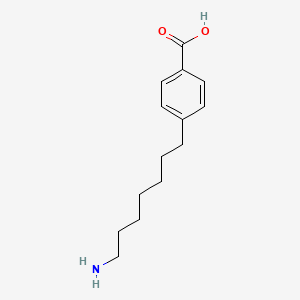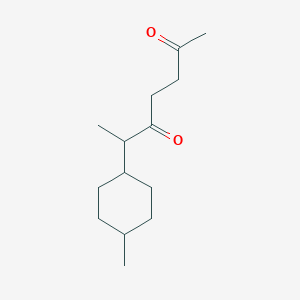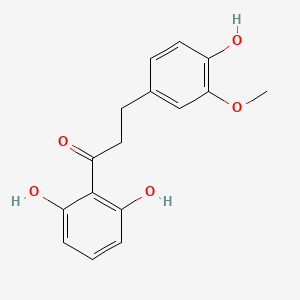
1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one is a complex organic compound that belongs to the class of phenolic ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties due to the presence of phenolic groups.
Medicine: Potential therapeutic applications as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate biological pathways, leading to various effects such as antioxidant activity and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dihydroxyphenyl)-3-phenylpropan-1-one: Lacks the methoxy group, which may affect its chemical properties and applications.
1-(4-Hydroxy-3-methoxyphenyl)-3-phenylpropan-1-one: Lacks the additional hydroxyl groups, potentially altering its reactivity and biological activity.
Uniqueness
1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as an antioxidant and its ability to participate in various chemical reactions.
Properties
CAS No. |
64490-13-7 |
|---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
1-(2,6-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O5/c1-21-15-9-10(5-7-11(15)17)6-8-14(20)16-12(18)3-2-4-13(16)19/h2-5,7,9,17-19H,6,8H2,1H3 |
InChI Key |
ZZANNEMRWGKWGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)C2=C(C=CC=C2O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


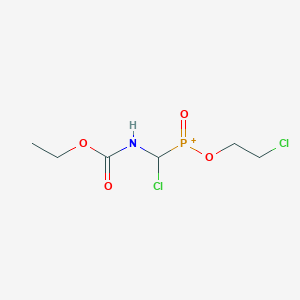
![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)
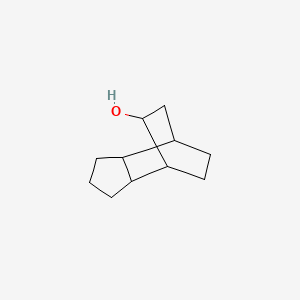
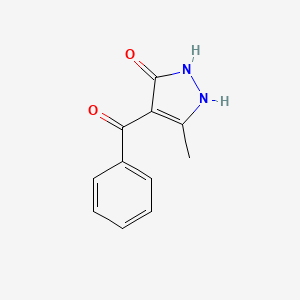



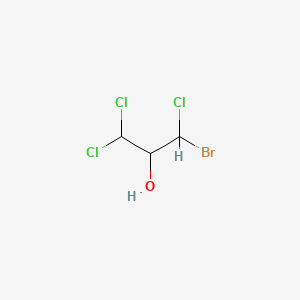
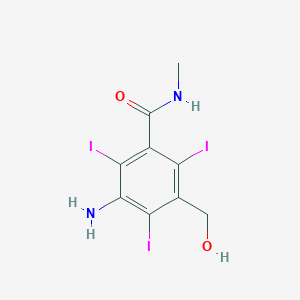

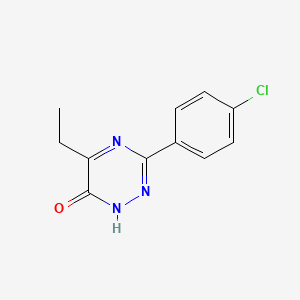
![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
